1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
History and Development of Biphenyl Piperazine Derivatives
Piperazine derivatives have been a cornerstone of medicinal chemistry since the mid-20th century, with their structural versatility enabling diverse biological applications. The integration of biphenyl moieties into piperazine frameworks emerged in the 1990s as researchers sought to enhance binding affinity and selectivity for central nervous system (CNS) targets. Early work focused on serotonin receptor modulation, where the biphenyl group improved lipophilicity and blood-brain barrier penetration.
The evolution of biphenyl piperazine derivatives accelerated with the discovery of their utility in oncology and antimicrobial therapy. For instance, derivatives featuring diphenyl substitutions demonstrated potent microtubule depolymerization effects, with IC50 values as low as 85 nM in cancer cell lines. Concurrently, antimicrobial studies revealed that N,N’-bis(alkyloxymethyl)piperazines exhibited broad-spectrum activity against Gram-positive pathogens. These advancements laid the groundwork for structurally complex variants like 1-([1,1'-biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, which combines biphenyl ether linkages with halogenated aryl groups.
Recent developments emphasize structural optimization for radioprotection. Second-generation derivatives such as 1-(2-hydroxyethyl)piperazine analogs showed enhanced DNA damage mitigation in irradiated lymphocytes, achieving 40–60% reduction in dicentric chromosomes at 10 μM concentrations. These findings underscore the scaffold’s adaptability to diverse therapeutic requirements through strategic substituent placement.
Position of Compound within Arylpiperazine Chemical Space
The target compound occupies a unique niche in arylpiperazine chemical space due to three defining features:
- Biphenyl Ether Linkage : The [1,1'-biphenyl]-4-yloxy group introduces planarity and π-stacking potential, distinguishing it from simpler arylpiperazines. This structural motif increases molecular rigidity compared to flexible alkyl chains in analogs like 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol.
- Chlorinated Aryl Substituent : The 3-chlorophenyl group at the piperazine N4 position enhances electron-withdrawing character, potentially influencing receptor binding kinetics. This contrasts with nitrobenzyl derivatives that prioritize redox activity.
- Hydroxyl Proximity : The secondary alcohol at position 2 of the propane chain enables hydrogen bonding interactions absent in methylene-bridged compounds.
A comparative analysis of key structural parameters reveals its intermediate lipophilicity (clogP ≈ 3.8), positioning it between hydrophilic amifostine derivatives (clogP 0.2–1.5) and highly lipophilic radioprotectors like CLZ-8 (clogP 5.1). This balance suggests favorable tissue distribution without excessive plasma protein binding.
Structural Comparison to Related Pharmacological Agents
The compound’s architecture shares functional motifs with several therapeutic agents while introducing novel modifications:
The biphenyl ether differentiates it from simpler arylpiperazines, enabling concurrent interaction with hydrophobic binding pockets and polar receptor domains. Unlike radioprotective derivatives that prioritize hydroxyl groups for free radical scavenging, this compound’s secondary alcohol may facilitate targeted hydrogen bonding with enzymatic active sites.
Structural analogs in antimicrobial applications, such as 1-(1,4-benzodioxane-2-carbonyl)piperazine, demonstrate the importance of carbonyl groups for bacterial protease inhibition. In contrast, the target compound’s ether linkage and chloro substitution suggest a mechanism diverging from classical antibiotic pathways, potentially targeting eukaryotic cellular machinery.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2.ClH/c26-22-7-4-8-23(17-22)28-15-13-27(14-16-28)18-24(29)19-30-25-11-9-21(10-12-25)20-5-2-1-3-6-20;/h1-12,17,24,29H,13-16,18-19H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWYOXHXORGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, commonly referred to as BH-TPP, is a complex organic compound notable for its pharmacological properties. Its structure features a biphenyl moiety linked to a piperazine ring, which is significant in medicinal chemistry. This article explores the biological activity of BH-TPP, focusing on its receptor interactions, therapeutic implications, and comparative analysis with related compounds.
- Molecular Formula : C25H28Cl2N2O2
- Molecular Weight : 459.41 g/mol
- CAS Number : 1215584-19-2
BH-TPP primarily acts as a selective antagonist for the 5-HT1D receptor , exhibiting a 60-fold selectivity over the closely related 5-HT1B receptor. This selectivity is crucial as antagonism of the 5-HT1B receptor can lead to adverse side effects. The compound is believed to function as a competitive antagonist, binding to the same site as serotonin (5-HT) but not activating the receptor's signaling pathways. This mechanism may underlie its potential therapeutic effects in various mood disorders and anxiety-related conditions .
1. Serotonergic Activity
BH-TPP's antagonistic action on the 5-HT1D receptor suggests potential applications in treating:
- Mood Disorders : Modulating serotonin levels may alleviate symptoms of depression and anxiety.
- Anxiety Disorders : By blocking serotonin's action at this receptor, BH-TPP could reduce anxiety levels.
2. Geroprotective Properties
Recent studies indicate that BH-TPP may possess geroprotective properties , promoting health during aging processes. This aspect is particularly intriguing for research into longevity and age-related diseases.
3. Polypharmacological Profile
Beyond serotonergic pathways, BH-TPP interacts with various neurotransmitter systems, including dopamine and norepinephrine pathways. This broad interaction profile may enhance its therapeutic efficacy in treating complex psychiatric conditions.
Comparative Analysis with Similar Compounds
The unique structure of BH-TPP allows for distinct pharmacological properties compared to similar compounds. Below is a comparative table highlighting notable compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | Similar piperazine structure | Serotonergic antagonist | Lacks biphenyloxy group |
| Haloperidol | Piperidine derivative | Antipsychotic agent | Different receptor selectivity |
| Risperidone | Benzisoxazole derivative | Antipsychotic agent | Unique mechanism involving serotonin-dopamine balance |
This comparison illustrates how BH-TPP's biphenyloxy structure may confer unique pharmacological advantages over other compounds.
Case Studies and Research Findings
Research on BH-TPP has demonstrated its potential efficacy in various experimental models:
- Animal Studies : In rodent models of depression, administration of BH-TPP resulted in significant reductions in depressive-like behaviors, suggesting its role as an effective antidepressant.
- In Vitro Studies : Cell-based assays have shown that BH-TPP can modulate neurotransmitter release patterns consistent with serotonergic antagonism.
- Longitudinal Studies : Ongoing studies are evaluating the long-term effects of BH-TPP on cognitive function and emotional well-being in aging populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing primarily in aryloxy substituents and piperazine modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Findings from Structural Analysis
Piperazine Modifications :
- Chlorophenyl Position : Meta-Cl (target compound) is associated with higher serotonin receptor affinity than ortho-Cl () or para-Cl () .
- Methoxy vs. Methyl Groups : 4-Methoxyphenyl () may enhance metabolic stability, while 4-methylpiperazine () increases basicity.
Salt Forms :
- Hydrochloride (target, ) and dihydrochloride () salts improve solubility but differ in stoichiometry, affecting formulation.
Research Findings and Discussion
Computational Insights
Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals and Lee-Yang-Parr correlation ) suggest that electronic properties of the 3-chlorophenyl group enhance charge transfer interactions, critical for receptor binding. The biphenyl system’s planar structure aligns with hydrophobic pockets in receptor binding sites.
Inferred Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
